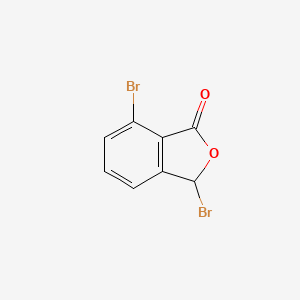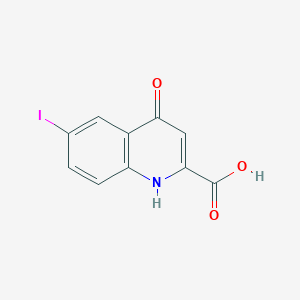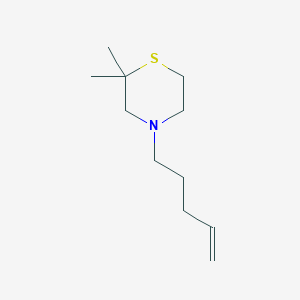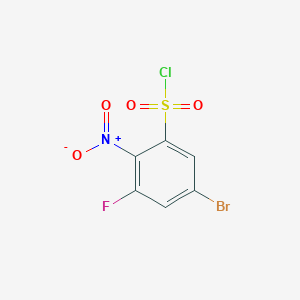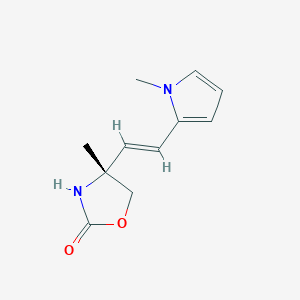
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a pyrrole ring and an oxazolidinone ring, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Vinylation: The pyrrole ring is then vinylated using a suitable vinylating agent under basic conditions.
Oxazolidinone Formation: The final step involves the formation of the oxazolidinone ring through the reaction of an amino alcohol with phosgene or a phosgene equivalent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science:
Biology
Antimicrobial Agents: As a member of the oxazolidinone class, it may exhibit antimicrobial properties and could be investigated for use as an antibiotic.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly antibiotics or enzyme inhibitors.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of (R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one would depend on its specific application. For example, if used as an antibiotic, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. If used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and reduced side effects.
Uniqueness
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one is unique due to its specific structural features, such as the presence of the pyrrole ring and the vinyl group, which may confer unique chemical and biological properties compared to other oxazolidinones.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(4R)-4-methyl-4-[(E)-2-(1-methylpyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-11(8-15-10(14)12-11)6-5-9-4-3-7-13(9)2/h3-7H,8H2,1-2H3,(H,12,14)/b6-5+/t11-/m1/s1 |
InChIキー |
BIZRCKJCJHHXEC-MVIFTORASA-N |
異性体SMILES |
C[C@]1(COC(=O)N1)/C=C/C2=CC=CN2C |
正規SMILES |
CC1(COC(=O)N1)C=CC2=CC=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12856076.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12856083.png)

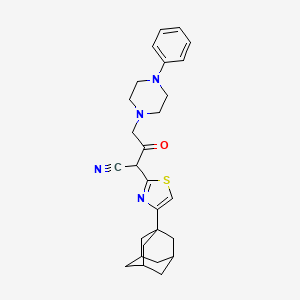
![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
![3-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12856113.png)
![2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12856119.png)
